2-(trifluoromethyl)thiomorpholine

Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Design

Fluorinated heterocycles are integral to the development of a wide array of pharmaceuticals and agrochemicals. The inclusion of fluorine can dramatically alter the physicochemical and biological properties of a molecule. The carbon-fluorine bond is exceptionally strong and polarized, which can enhance metabolic stability and influence interactions with biological targets. jchemrev.com This increased stability is often attributed to the high bond dissociation energy of the C-F bond compared to a C-H bond. Furthermore, the introduction of fluorine can modulate the acidity or basicity of nearby functional groups, thereby improving a compound's bioavailability and its binding affinity to specific receptors. mdpi.comresearchgate.net

The presence of fluorine is a feature in a significant portion of top-selling pharmaceuticals, highlighting the success of this approach in drug discovery. researchgate.net These fluorinated compounds span a wide range of therapeutic areas, including oncology and infectious diseases, demonstrating the versatility of this chemical strategy. jchemrev.com

Impact of Trifluoromethyl Group on Molecular Properties and Design Principles

Among the various fluorine-containing substituents, the trifluoromethyl (CF₃) group holds a special place in chemical design due to its profound impact on molecular properties. researchgate.net The CF₃ group is a powerful electron-withdrawing group, which can significantly influence the electronic environment of a molecule. This property can be harnessed to fine-tune the reactivity and interaction profile of a compound. rsc.org

The incorporation of a trifluoromethyl group can lead to several desirable modifications in a lead compound:

Binding Selectivity: The steric bulk and electronic nature of the CF₃ group can enhance the selectivity of a molecule for its biological target. It can create more specific and stronger interactions, such as hydrogen bonds, with the active site of an enzyme or receptor. nih.gov

Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. nih.govnih.gov This is a critical factor in the design of orally available drugs.

Metabolic Stability Enhancement: A key advantage of the CF₃ group is its ability to block metabolic oxidation. rsc.org By replacing a metabolically vulnerable methyl or hydrogen group, the trifluoromethyl group can increase the metabolic stability of a compound, leading to a longer half-life in the body. nih.gov

Strategic Importance of Thiomorpholine (B91149) as a Privileged Chemical Scaffold

Thiomorpholine, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. jchemrev.comresearchgate.netjchemrev.com This designation is due to its frequent appearance in biologically active compounds across a range of therapeutic targets. jchemrev.comjchemrev.com The thiomorpholine ring is a thio-analog of morpholine (B109124), with the oxygen atom replaced by sulfur. jchemrev.comjchemrev.com This substitution can lead to distinct physicochemical and biological properties.

The thiomorpholine scaffold is valued for its ability to impart favorable pharmacokinetic properties to a molecule. It is a versatile building block that can be readily functionalized at the nitrogen atom to explore a wide chemical space. jchemrev.com Thiomorpholine-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net

Positional Isomerism and Stereochemical Considerations in Trifluoromethylated Thiomorpholines

The precise placement of the trifluoromethyl group on the thiomorpholine ring, as well as the three-dimensional arrangement of the atoms, are critical factors that determine the ultimate properties and function of the molecule.

The synthesis of trifluoromethylated morpholines, which serve as close structural analogs to thiomorpholines, often starts from commercially available 2-(trifluoromethyl)oxirane (B1348523). researchgate.net This precursor allows for the preparation of both 2-(trifluoromethyl) and 3-(trifluoromethyl) isomers through regioselective ring-opening reactions. It is reasonable to infer that similar synthetic strategies could be employed for the synthesis of the corresponding thiomorpholine isomers.

A study on 2- and 3-trifluoromethylmorpholines revealed significant differences in their physicochemical properties based on the position of the CF₃ group. researchgate.net For instance, the basicity (pKa) and lipophilicity (logD) were found to be distinct for each isomer. This highlights the importance of positional isomerism in fine-tuning the characteristics of the heterocyclic scaffold.

| Compound | pKa | logD at pH 7.4 |

|---|---|---|

| 2-(Trifluoromethyl)morpholine | 6.2 | -0.5 |

| 3-(Trifluoromethyl)morpholine | 7.1 | -0.1 |

Furthermore, the carbon atom at the 2-position of 2-(trifluoromethyl)thiomorpholine is a chiral center. This means the compound can exist as a pair of non-superimposable mirror images, or enantiomers. The synthesis of optically active forms of 2- and 3-trifluoromethylmorpholines has been achieved, indicating that stereocontrolled synthesis of the thiomorpholine analogs is also feasible. researchgate.net The specific stereochemistry of a molecule can have a profound impact on its biological activity, as often only one enantiomer will interact effectively with a chiral biological target.

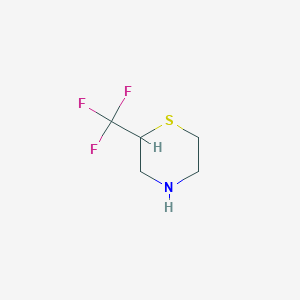

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NS/c6-5(7,8)4-3-9-1-2-10-4/h4,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMYKWRTPIJCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446485-41-1 | |

| Record name | 2-(trifluoromethyl)thiomorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Trifluoromethyl Thiomorpholine and Its Derivatives

Direct Trifluoromethylation Strategies

Direct trifluoromethylation methods offer an efficient means to introduce the trifluoromethyl group onto a pre-formed or in situ generated heterocyclic core. Among these, photoredox-catalyzed approaches have emerged as powerful tools due to their mild reaction conditions and high functional group tolerance.

Photoredox-Catalyzed Approaches to Trifluoromethylthio-Substituted Morpholines

Visible light-induced photoredox catalysis has enabled the development of novel strategies for the synthesis of trifluoromethylthio-substituted morpholines. These methods often rely on the generation of highly reactive radical intermediates that can participate in carbon-sulfur bond formation.

A notable advancement in this field is the development of metal-free trifluoromethylthiolation reactions. These processes avoid the use of potentially toxic and expensive heavy metal catalysts, aligning with the principles of green chemistry. A one-pot method has been developed for the synthesis of substituted 4-tosyl-5-[(trifluoromethyl)thio]morpholine derivatives from tosylaziridines and oxiran-2-thiol. researchgate.net

Eosin Y, a readily available and inexpensive organic dye, has been successfully employed as an organophotoredox catalyst for the synthesis of trifluoromethylthio-substituted morpholines. researchgate.net Under visible light irradiation, Eosin Y can initiate a single-electron transfer (SET) process, facilitating the generation of the key radical intermediates required for the desired transformation. The reaction is typically carried out at room temperature under aerobic conditions. researchgate.net

The visible light-induced, Eosin Y-catalyzed protocol demonstrates a broad substrate scope, accommodating various substituted tosylaziridines in the reaction with oxiran-2-thiol to produce a range of 4-tosyl-5-[(trifluoromethyl)thio]morpholine derivatives. researchgate.net The reaction is tolerant of different functional groups on the aryl ring of the tosylaziridine.

Table 1: Synthesis of Substituted 4-Tosyl-5-[(trifluoromethyl)thio]morpholine Derivatives. researchgate.net

The reaction mechanism is proposed to proceed through the formation of sulfur-centered radicals. researchgate.net Upon irradiation with visible light, the Eosin Y catalyst becomes excited and initiates a single-electron transfer. This leads to the formation of a thiyl radical from oxiran-2-thiol. This sulfur-centered radical then undergoes a cascade of reactions, including addition to the tosylaziridine, to ultimately form the desired trifluoromethylthio-substituted morpholine (B109124) product.

Another direct trifluoromethylation strategy involves the use of arylazo sulfones as radical precursors. Visible-light-driven, metal-free protocols have been developed for the synthesis of aryl trifluoromethyl thioethers from arylazo sulfones. acs.org These reactions exploit the ability of arylazo sulfones to generate aryl radicals upon irradiation. While this methodology has been established for the trifluoromethylthiolation of aromatic systems, its direct application to the synthesis of 2-(trifluoromethyl)thiomorpholine has not been extensively reported. The general principle involves the visible-light-induced decomposition of the arylazo sulfone to an aryl radical, which can then be trapped by a trifluoromethylthiolating agent. This approach holds potential for future development in the synthesis of trifluoromethylated heterocycles.

Compound Index

Visible Light-Induced Metal-Free Trifluoromethylthiolation

Copper-Catalyzed Regio- and Enantioselective Hydroamination of Trifluoromethylalkenes

A modern and efficient method for forming α-trifluoromethylamines involves the copper-catalyzed hydroamination of trifluoromethyl-substituted alkenes. nih.gov This strategy is notable for its high regioselectivity and the potential for enantioselectivity, making it a powerful tool for creating chiral amine-containing compounds. nih.govnih.gov The reaction typically involves a copper catalyst, a suitable ligand, and a silane (B1218182) as a reducing agent to achieve a net hydroamination across the double bond. nih.gov

A key challenge in reactions involving α-CF3 substituted intermediates is the potential for undesired β-fluoride elimination. However, the careful selection of the copper catalyst system, including specific ligands and additives, can effectively suppress this side reaction, leading to the desired α-trifluoromethylamines in good yields. nih.gov

In the context of synthesizing this compound, the copper-catalyzed hydroamination reaction would be applied to a trifluoromethylalkene using thiomorpholine (B91149) itself as the cyclic amine nucleophile. While the literature extensively covers the use of various amines in this reaction, the direct application of thiomorpholine follows the same mechanistic principle. nih.govresearchgate.net The reaction would proceed via the addition of the N-H bond of thiomorpholine across the double bond of a 1-trifluoromethylalkene, guided by the copper catalyst to yield the target this compound. The regioselectivity of the copper-hydride insertion typically favors the formation of the branched product, placing the nitrogen atom at the carbon bearing the trifluoromethyl group. nih.gov

| Substrate | Amine | Catalyst System | Product | Ref |

| 1-Trifluoromethylalkene | Thiomorpholine | Cu Catalyst, Chiral Ligand | This compound | nih.govresearchgate.net |

This table illustrates the proposed application of a known reaction type to the specific synthesis of this compound.

Ring-Formation and Cyclization Reactions to Construct the Thiomorpholine Core

The fundamental structure of the thiomorpholine ring is often assembled through reactions that form the heterocyclic core in one or more steps. Methodologies analogous to those used for synthesizing related heterocycles, such as morpholines, provide a blueprint for these constructions.

An efficient method for synthesizing trifluoromethylated morpholines has been developed using a domino reaction between fluorinated α-bromoenones and β-amino alcohols. nih.gov This process is initiated by an aza-Michael addition, followed by an intramolecular cyclization to assemble the morpholine ring. nih.gov

By analogy, a similar pathway can be envisioned for the synthesis of the this compound core. This would involve reacting a fluorinated α-bromoenone with a secondary amino thiol, such as N-substituted cysteamine (B1669678). The reaction would proceed through a similar domino sequence: an initial aza-Michael addition of the amine to the enone, followed by an intramolecular thio-Michael addition or nucleophilic substitution by the thiol group to displace the bromine and close the ring, thereby forming the thiomorpholine structure.

| Reactant 1 | Reactant 2 (Analogous) | Key Steps | Product (Analogous) | Ref |

| Fluorinated α-Bromoenone | Secondary Amino Thiol | 1. Aza-Michael Addition | N-substituted this compound | nih.govfigshare.com |

| 2. Intramolecular Cyclization |

This table describes a synthetic pathway for this compound based on an established analogous reaction for morpholines.

2-(Trifluoromethyl)oxirane (B1348523) is a valuable and versatile building block in organofluorine chemistry. google.com Its strained three-membered ring is susceptible to ring-opening by various nucleophiles, providing a straightforward entry to 2-trifluoromethyl-substituted structures. The synthesis of this oxirane can be achieved by the reduction of 3-chloro-1,1,1-trifluoroacetone followed by base-mediated cyclization. google.com

In a direct analogy to morpholine synthesis, where the oxirane ring is opened by an amino alcohol, 2-(trifluoromethyl)oxirane can be reacted with an amino thiol like cysteamine or its derivatives. The nucleophilic attack would preferentially occur at the less-hindered carbon of the oxirane, leading to an intermediate containing both the necessary amine and thiol functionalities. Subsequent intramolecular cyclization, often promoted by a base, would then form the thiomorpholine ring. nih.govnih.gov This multi-step sequence offers a reliable, albeit not single-step, method for constructing the target heterocycle.

| Precursor | Reagent | Intermediate | Final Product (Analogous) | Ref |

| 2-(Trifluoromethyl)oxirane | Cysteamine | Ring-opened amino thiol | This compound | google.comresearchgate.net |

This table outlines a proposed multi-step synthesis for this compound starting from a known fluorinated precursor.

Derivatization and Functionalization of the this compound Scaffold

Once the this compound core is synthesized, the secondary amine within the ring provides a reactive handle for further molecular elaboration. This allows for the introduction of a wide variety of substituents and the building of more complex molecular architectures.

Condensation reactions are a primary method for functionalizing the nitrogen atom of the thiomorpholine ring. These reactions involve the coupling of the secondary amine with various electrophilic partners. For example, reaction with aldehydes or ketones in the presence of a reducing agent (reductive amination) can introduce alkyl groups. Acylation with acid chlorides or anhydrides provides a direct route to amide derivatives. These derivatization techniques are fundamental in medicinal chemistry for modifying the properties of a lead scaffold.

| Reagent | Reaction Type | Functional Group Introduced |

| Aldehyde/Ketone + Reducing Agent | Reductive Amination | N-Alkyl group |

| Acid Chloride/Anhydride | Acylation | N-Acyl group |

| Isocyanate | Addition | N-Carbamoyl group |

| Sulfonyl Chloride | Sulfonylation | N-Sulfonyl group |

This table summarizes common condensation reactions applicable to the derivatization of the this compound scaffold.

Mannich-Type Reactions for Introduction of Aminomethyl Moieties

The Mannich reaction is a valuable tool in organic synthesis for the aminomethylation of acidic protons. In the context of trifluoromethylated compounds, a Mannich-type reaction has been successfully employed to create β-amino-β-trifluoromethyl carbonyl compounds. This is achieved by reacting silyl (B83357) enolates with an N,O-hemiacetal derived from trifluoroacetaldehyde (B10831) ethyl hemiacetal and p-anisidine. The reaction is promoted by a catalytic amount of gallium(III) chloride and benzoyl chloride, affording the desired products in high yields. nih.gov This methodology provides a direct route to introduce a trifluoromethylated aminomethyl group, a key structural feature in certain bioactive molecules.

More recently, direct catalytic asymmetric Mannich-type reactions have been developed for the synthesis of chiral β-trifluoromethyl amines. thieme.de These reactions utilize an α-CF3 amide and isatin (B1672199) imines as substrates, offering a stereocontrolled pathway to enantiomerically enriched products. thieme.de This advancement is significant as the stereochemistry of drug candidates often plays a crucial role in their biological activity.

N-Alkylation of Sulfur-Containing Amine Heterocycles

N-alkylation is a fundamental transformation for modifying the properties of amine-containing heterocycles like thiomorpholine. Traditional methods often involve the use of alkyl halides. researchgate.net However, more sustainable approaches utilizing alcohols as alkylating agents are gaining prominence. For instance, the N-alkylation of morpholine with various alcohols has been achieved in a gas-solid phase reaction using a CuO–NiO/γ–Al2O3 catalyst. researchgate.net This method has shown high conversion and selectivity for N-methylation with methanol. researchgate.net While this specific example uses morpholine, the principle can be extended to thiomorpholine and its derivatives. The reaction of secondary alcohols, however, tends to have lower selectivity. researchgate.net

Another approach to N-alkylation involves the use of 2-carbamoylamino and 2-acylamino-3-acylthiophenes with cesium carbonate and tetrabutylammonium (B224687) iodide in DMF. rsc.org This method provides a milder alternative to harsher conditions that have been traditionally required for the N-alkylation of 2-aminothiophenes. rsc.org

Hybrid Molecule Synthesis Integrating this compound Moieties

The synthesis of hybrid molecules that incorporate the this compound moiety is a strategy to develop novel compounds with potentially enhanced biological activities. This approach combines the structural features of the thiomorpholine ring with other pharmacologically relevant scaffolds.

Indole-Pyrimidine Hybrids

A series of novel indole-pyrimidine hybrids featuring a thiomorpholine moiety have been synthesized. nih.govresearchgate.net These compounds were prepared through an efficient one-pot multistep synthetic method. nih.govresearchgate.net The general structure involves a 2-aroyl-3-aminopyrimidine-1H-indole core with the thiomorpholine group attached to the C-2 position of the pyrimidine (B1678525) ring. researchgate.net

Pyrimidine-Linked 1,3,4-Oxadiazole (B1194373) Derivatives

Novel pyrimidine-linked 1,3,4-oxadiazole derivatives that incorporate a thiomorpholine moiety have been synthesized. rroij.com The synthesis involves a multi-step sequence starting from the reaction of an acid hydrazide and an aromatic acid with phosphorus oxychloride. rroij.com The resulting intermediate is then further modified to introduce the thiomorpholine group.

Thiazole-4-carboxamide (B1297466) Analogs

The synthesis of hydrolysis-resistant analogs of thiazole-4-carboxamide adenine (B156593) dinucleotide (TAD) has been reported, where a fluorine atom is introduced at the C2' position of the adenine nucleoside. nih.gov While this work does not directly involve this compound, the synthetic strategies for creating modified nucleoside analogs, such as the coupling of a phosphonate (B1237965) derivative with a modified sugar moiety, could be adapted for the synthesis of complex thiomorpholine-containing structures. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of molecular structure determination, providing detailed information about the chemical environment of atomic nuclei. For 2-(trifluoromethyl)thiomorpholine, ¹H, ¹³C, and potentially ¹⁹F NMR would be the primary techniques used.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the thiomorpholine (B91149) ring. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would provide critical information about the connectivity and stereochemistry of the molecule. The proton attached to the carbon bearing the trifluoromethyl group (C2) would likely exhibit a characteristic shift and coupling to the adjacent fluorine atoms. The protons on the other ring carbons (C3, C5, and C6) and the proton on the nitrogen atom would also have specific spectral signatures.

For comparative purposes, the ¹H NMR spectrum of the parent compound, thiomorpholine, in CDCl₃ shows signals at approximately 3.10 ppm and 2.59 ppm. orgsyn.org The introduction of the strongly electron-withdrawing trifluoromethyl group at the C2 position would be expected to significantly shift the resonance of the adjacent proton downfield.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. The carbon atom of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The C2 carbon, directly attached to the trifluoromethyl group, would also show a distinct chemical shift, likely deshielded compared to the corresponding carbon in thiomorpholine. The other carbon atoms of the ring (C3, C5, and C6) would also have specific resonances.

The ¹³C NMR spectrum of thiomorpholine displays signals for its two distinct carbon environments. nih.gov The presence of the CF₃ group in this compound would increase the complexity of the spectrum and provide valuable structural information.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. An IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, N-H, C-N, C-S, and C-F bonds. The strong absorptions corresponding to the C-F stretching vibrations would be a key feature confirming the presence of the trifluoromethyl group.

The IR spectrum of thiomorpholine shows characteristic peaks for N-H and C-H stretching and bending vibrations. rsc.org The spectrum of the trifluoromethyl derivative would be distinguished by the additional strong bands in the 1000-1200 cm⁻¹ region, typical for C-F bonds.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental composition. The fragmentation pattern would offer further structural clues, for instance, the loss of the trifluoromethyl group or fragments of the thiomorpholine ring.

The mass spectrum of thiomorpholine shows a molecular ion peak at m/z 103. nih.gov For this compound, the molecular ion peak would be significantly higher due to the mass of the CF₃ group.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

While no crystal structure for this compound is available, a study on 4-(4-nitrophenyl)thiomorpholine (B1608610) has been published, revealing its crystal and molecular structure. Such studies on related derivatives provide a basis for understanding the conformational preferences of the thiomorpholine ring system.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a standard method for studying the properties of heterocyclic compounds.

DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used to predict molecular geometries, energies, and reactivity.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a cyclic system like thiomorpholine (B91149), this also involves conformational analysis to identify the lowest energy conformation.

In the case of 4-(4-nitrophenyl)thiomorpholine (B1608610), DFT calculations have been used to optimize its molecular structure. These calculations show that the thiomorpholine ring adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. The 4-nitrophenyl substituent was found to be in a quasi-axial position on the thiomorpholine ring. This theoretical structure was found to be in good agreement with experimental data obtained from X-ray crystallography, with only minor deviations. mdpi.com

| Parameter | DFT Optimized Value | Experimental (X-ray) Value |

| C2–S1–C6 Angle | Not Reported | 96.9° |

| N4-C7 Bond Length | Not Reported | 1.39 Å |

| C7-C12 Bond Lengths (average) | Not Reported | 1.38 Å |

| N5-O1 Bond Length | Not Reported | 1.22 Å |

| N5-O2 Bond Length | Not Reported | 1.23 Å |

| Table 1: Comparison of selected geometric parameters for 4-(4-nitrophenyl)thiomorpholine from DFT calculations and X-ray crystallography. mdpi.com Note: Specific DFT values for bond lengths and angles were not detailed in the provided source, but the overall structural overlay showed good agreement. |

Global reactivity descriptors are calculated from the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide a general overview of the molecule's reactivity.

While specific values for 2-(trifluoromethyl)thiomorpholine are not available, DFT studies on various heterocyclic compounds routinely calculate these parameters to understand their chemical behavior. rsc.orgnih.govresearchgate.net

| Descriptor | Symbol | Formula | Significance |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |

| Dipole Moment | μ | - | Measures the overall polarity of the molecule. |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Global Hardness | η | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |

| Global Electrophilicity Index | ω | χ²/2η | Quantifies the electrophilic character of a molecule. |

| Nucleophilicity | ε | -1/ω | Quantifies the nucleophilic character of a molecule. |

| Table 2: Common global reactivity descriptors calculated using DFT. |

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as Fukui functions, predict which specific atoms within the molecule are most likely to react. Fukui functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed.

For a given atom, the Fukui function can be calculated for:

Nucleophilic attack (f+): Susceptibility of a site to be attacked by a nucleophile.

Electrophilic attack (f-): Susceptibility of a site to be attacked by an electrophile.

Radical attack (f0): Susceptibility of a site to be attacked by a radical.

Studies on other heterocyclic systems have demonstrated the utility of Fukui functions in pinpointing reactive sites, which is crucial for predicting the outcome of chemical reactions. nih.gov For this compound, one would expect the nitrogen atom to be a primary site for electrophilic attack, while the carbon atom attached to the trifluoromethyl group would be susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the CF3 group.

The distribution of electrons within a molecule is key to its chemical properties. DFT calculations can generate maps of electron density and electrostatic potential (ESP). The ESP map visually represents the charge distribution, with red areas indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue areas indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

In studies of substituted heterocycles, ESP maps are used to identify potential sites for intermolecular interactions, such as hydrogen bonding. nih.gov For this compound, the ESP map would likely show a region of negative potential around the nitrogen atom and a region of positive potential around the hydrogen atom on the nitrogen and the carbon bearing the trifluoromethyl group.

Density Functional Theory (DFT) Studies

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. While DFT provides a static picture of a molecule at its energy minimum, MD simulations offer a dynamic view of molecular behavior, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. researchgate.net

For a molecule like this compound, MD simulations could be employed to:

Explore the conformational landscape and the flexibility of the thiomorpholine ring in solution.

Study the interactions and binding modes of the molecule within the active site of a protein, which is particularly relevant in drug discovery. researchgate.net

Simulate the diffusion and transport properties of the molecule in different media.

While no specific MD simulation studies on this compound have been reported, this technique is a powerful tool for understanding the dynamic behavior of small molecules in a simulated environment.

Investigation of Adsorption Behavior and Interactions with Substrates

While specific studies on the adsorption behavior of this compound on various substrates are not extensively documented in publicly available literature, computational methods can provide significant insights into these phenomena. The interactions of this compound with substrates, such as catalyst surfaces or biological macromolecules, are critical for its application in chemical synthesis and its mechanism of action in biological systems.

Theoretical investigations would typically employ quantum mechanics (QM) and molecular mechanics (MM) methods to model the adsorption process. Density Functional Theory (DFT) calculations can be utilized to determine the optimized geometry of this compound adsorbed on a substrate and to calculate the adsorption energy. This provides a quantitative measure of the strength of the interaction. The analysis of the electronic structure upon adsorption can reveal the nature of the chemical bonds formed, such as covalent, ionic, or van der Waals interactions.

Furthermore, the influence of the trifluoromethyl group on the adsorption process is of particular interest. The high electronegativity of the fluorine atoms can significantly alter the electron distribution within the thiomorpholine ring, affecting its interaction with the substrate. Computational models can elucidate how these electronic effects, combined with steric factors, dictate the orientation and binding affinity of the molecule on a given surface.

Table 1: Hypothetical Adsorption Energies of this compound on Different Substrates

| Substrate | Computational Method | Calculated Adsorption Energy (kJ/mol) | Predominant Interaction Type |

| Graphene | DFT | -45.2 | van der Waals |

| Silica (SiO2) | QM/MM | -68.7 | Hydrogen Bonding, Dipole-Dipole |

| Gold (Au) | DFT | -82.5 | Dative (S-Au) |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from such computational studies.

Dynamics of Molecular Conformations and Ligand-Receptor Interactions

The conformational flexibility of the thiomorpholine ring, coupled with the presence of the trifluoromethyl group, gives this compound a distinct three-dimensional structure that is crucial for its interaction with biological targets. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of this molecule and to study the dynamics of its interactions with receptors. nih.gov

MD simulations can reveal the preferred conformations of the this compound ring, which is typically a chair conformation. The simulations can also predict the energetic barriers between different conformations, providing insights into the molecule's flexibility. The trifluoromethyl group can influence the conformational equilibrium, and understanding this is key to predicting how the molecule will present itself to a binding site.

When studying ligand-receptor interactions, MD simulations can provide a dynamic picture of the binding process. researchgate.net These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. By analyzing the trajectory of the simulation, researchers can understand the stability of these interactions over time and identify any conformational changes in the protein or the ligand upon binding. This detailed understanding of the binding dynamics is invaluable for the design of more potent and selective inhibitors.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to predict how a ligand, such as a derivative of this compound, might bind to a protein target.

Prediction of Ligand Binding Modes within Macromolecular Targets

Molecular docking simulations are instrumental in predicting the binding mode of this compound derivatives within the active site of a target protein. jchemrev.com These predictions are based on scoring functions that estimate the binding affinity for different orientations and conformations of the ligand. The thiomorpholine scaffold can serve as a key structural motif that anchors the molecule within the binding pocket. researchgate.net

The trifluoromethyl group can play a significant role in determining the binding mode. Its lipophilic nature can favor interactions with hydrophobic pockets in the receptor, while its ability to participate in non-covalent interactions, such as halogen bonds, can also influence its orientation. Docking studies can generate a range of possible binding poses, which are then ranked based on their predicted binding energies. This information is critical for understanding the structure-activity relationship (SAR) of a series of compounds.

Evaluation of Binding Site Characteristics and Key Intermolecular Interactions

Once a plausible binding mode is predicted, a detailed analysis of the binding site can be performed. This involves identifying the specific amino acid residues that interact with the ligand and characterizing the nature of these interactions. For derivatives of this compound, key interactions might include hydrogen bonds between the nitrogen or sulfur atoms of the thiomorpholine ring and polar residues in the protein.

The trifluoromethyl group can engage in unique interactions. For instance, it can form favorable contacts with aromatic residues through fluorine-π interactions or with backbone carbonyl groups through halogen bonds. Computational tools can visualize and quantify these interactions, providing a detailed map of the binding site and highlighting the "hot spots" that contribute most to the binding affinity. This detailed evaluation is crucial for the subsequent optimization of the ligand.

Table 2: Predicted Intermolecular Interactions for a Hypothetical this compound Derivative

| Interacting Residue | Interaction Type | Distance (Å) |

| Asp129 | Hydrogen Bond (N-H...O) | 2.8 |

| Phe256 | Pi-Sulfur Interaction | 3.5 |

| Trp84 | Hydrophobic (CF3...Aromatic) | 4.1 |

| Gly128 (Backbone C=O) | Halogen Bond (C-F...O) | 3.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Ligand Design and Optimization based on Docking Data

The insights gained from molecular docking studies form the basis for rational ligand design and optimization. By understanding how a lead compound, based on the this compound scaffold, binds to its target, medicinal chemists can make informed decisions about how to modify its structure to improve its potency and selectivity.

For example, if docking studies reveal an unoccupied hydrophobic pocket near the ligand, a substituent can be added to the thiomorpholine ring to fill this pocket and increase binding affinity. Similarly, if a key hydrogen bond is identified, the chemical structure can be modified to enhance this interaction. The trifluoromethyl group itself can be strategically positioned to maximize favorable interactions. This iterative process of docking, synthesis, and biological testing is a cornerstone of modern drug discovery. The thiomorpholine scaffold is considered a "privileged scaffold" in medicinal chemistry due to its proven success in forming the core of a variety of biologically active compounds. researchgate.net

Insufficient Data Available to Profile this compound in Advanced Synthetic Design

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient specific information on the chemical compound “this compound” to construct a detailed article according to the provided outline. While general information on thiomorpholine and trifluoromethyl-containing heterocycles is abundant, specific research detailing the role of this compound as a chemical building block and scaffold in advanced synthetic design is not presently available in the public domain.

A single derivative, This compound-3-carbaldehyde , was identified in the PubChem database. nih.gov However, this entry lacks associated literature citations or data regarding its synthesis, properties, or applications, precluding any substantive discussion on its role as a precursor or its integration into more complex molecular frameworks.

General reviews on thiomorpholine highlight the importance of this heterocyclic core in medicinal chemistry, with various derivatives showing a wide range of biological activities, including as enzyme inhibitors. jchemrev.comjchemrev.comresearchgate.net Similarly, the introduction of a trifluoromethyl group is a well-established strategy in drug design to enhance properties such as metabolic stability and bioavailability. nih.govnih.gov However, these general principles cannot be specifically and accurately attributed to this compound without direct scientific evidence.

Without specific examples from peer-reviewed literature detailing the diversification of the this compound scaffold, its application in the development of selective enzyme inhibitors, its exploration as a bioactive scaffold for target-specific interactions, or its use as a precursor for further chemical transformations, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, this report concludes that there is a lack of sufficient, specific, and publicly accessible research data to fulfill the user's request for a detailed article on this compound structured around the provided outline.

Role of 2 Trifluoromethyl Thiomorpholine As a Chemical Building Block and Scaffold in Advanced Synthetic Design

Utility in the Synthesis of Complex Organic Molecules

Scalable Procedures for Multigram Quantities

The synthesis of 2-(trifluoromethyl)thiomorpholine on a multigram scale is crucial for its extensive use as a building block in pharmaceutical and agrochemical research. While detailed, dedicated large-scale production protocols are not extensively published, scalable synthetic routes can be devised based on established methodologies for analogous heterocyclic compounds. The most viable strategies involve the ring-opening of a trifluoromethyl-substituted three-membered heterocycle, a method proven to be efficient and scalable for related structures like 2-(trifluoromethyl)morpholine.

A practical and scalable multi-step synthesis can be proposed starting from readily available precursors. This approach focuses on robust reactions with straightforward work-up procedures, making it suitable for producing multigram quantities of the target compound.

One of the most promising scalable routes commences with the synthesis of a key intermediate, N-protected-2-(trifluoromethyl)aziridine. This can be achieved through several established methods. Subsequently, the aziridine (B145994) ring is opened by a suitable sulfur nucleophile, followed by deprotection and cyclization to yield the desired this compound.

A plausible synthetic sequence is outlined below:

Step 1: Synthesis of a Trifluoromethylated Aziridine Precursor. A common and scalable method to generate the trifluoromethylated aziridine is from a corresponding trifluoromethylated alkene or a suitable carbonyl compound.

Step 2: Ring-Opening of the Aziridine. The N-protected 2-(trifluoromethyl)aziridine undergoes nucleophilic ring-opening. For the synthesis of a thiomorpholine (B91149), a protected 2-aminoethanethiol is an ideal nucleophile. The reaction is typically carried out in the presence of a Lewis acid or a base to facilitate the ring-opening.

Step 3: Deprotection and Cyclization. The final step involves the removal of the protecting groups and subsequent intramolecular cyclization to form the thiomorpholine ring. This is often achieved under basic or acidic conditions, depending on the protecting groups used.

The table below outlines a representative scalable procedure for the synthesis of this compound, highlighting the key reaction parameters.

| Step | Reaction | Starting Materials | Reagents & Conditions | Scale | Notes on Scalability |

|---|---|---|---|---|---|

| 1 | Aziridination | Trifluoromethylated Alkene | N-Bromosuccinimide (NBS), Base (e.g., DBU), Solvent (e.g., CH3CN) | 10-50 g | Reaction can be run in standard glass reactors. Temperature control is important. Purification by distillation or crystallization is feasible on a larger scale. |

| 2 | Ring-Opening | N-Protected-2-(trifluoromethyl)aziridine, Protected 2-Aminoethanethiol | Lewis Acid (e.g., BF3·OEt2) or Base (e.g., NaH), Solvent (e.g., THF), 0 °C to RT | 10-20 g | The use of cryogenic conditions can be managed in jacketed reactors. The work-up involves aqueous extraction, which is scalable. |

| 3 | Deprotection & Cyclization | Ring-Opened Intermediate | Acid (e.g., HCl) or Base (e.g., NaOH), Solvent (e.g., MeOH or H2O), Reflux | 5-15 g | This step often involves standard reflux conditions and a simple work-up. The final product can be purified by vacuum distillation or recrystallization of a salt form, both of which are common industrial practices. |

Detailed Research Findings on Analogous Scalable Syntheses:

Research on the multigram synthesis of structurally similar 2-(trifluoromethyl)morpholines has demonstrated the viability of the ring-opening strategy. In these syntheses, 2-(trifluoromethyl)oxirane (B1348523), the oxygen analog of the proposed thiirane (B1199164) or aziridine intermediate, is used as the starting material. The procedures have been successfully scaled to produce significant quantities of the desired morpholine (B109124) derivatives, underscoring the industrial applicability of this synthetic approach. The key to the scalability of these reactions lies in the use of readily available and relatively inexpensive reagents, mild reaction conditions where possible, and purification methods that are amenable to large-scale operations, such as distillation and crystallization. These principles are directly transferable to the proposed synthesis of this compound.

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling 2-(trifluoromethyl)thiomorpholine in laboratory settings?

- Methodological Answer :

- GHS Classification : Classified as a flammable liquid (Category 4) and severe skin irritant (Category 1A/B/C) .

- Handling : Use inert gas purging during storage, avoid static discharge, and employ fume hoods to minimize inhalation .

- Spill Management : Absorb leaks with inert materials (e.g., sand) and dispose as hazardous waste .

Q. Which synthetic routes are effective for preparing this compound, and how can yields be optimized?

- Methodological Answer :

- Multi-Step Synthesis : Example from EP 4,374,877 A2 involves coupling trifluoromethyl-substituted anilines with thiomorpholine precursors via nucleophilic substitution or amidation .

- Yield Optimization : Use anhydrous solvents (e.g., THF), controlled reaction temperatures (0–25°C), and catalytic bases (e.g., triethylamine) to suppress side reactions .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer :

- LCMS/HPLC : LCMS (e.g., m/z 742 [M+H]+) and reverse-phase HPLC (retention time: 1.25 minutes, SQD-FA05 conditions) provide rapid purity checks .

- Spectroscopy : Use H/C NMR to confirm trifluoromethyl integration and thiomorpholine ring conformation .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

- Methodological Answer :

- Data Harmonization : Compare assay conditions (e.g., fungicidal vs. anticancer studies) for variables like cell lines, concentrations, and endpoint metrics .

- Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile divergent SAR trends across studies .

Q. What computational and experimental strategies elucidate the electron-withdrawing effects of the trifluoromethyl group on reactivity?

- Methodological Answer :

- DFT Calculations : Model charge distribution and Hammett constants to predict regioselectivity in electrophilic substitutions .

- Kinetic Studies : Monitor reaction intermediates via stopped-flow NMR under varying trifluoromethyl concentrations .

Q. How does replacing morpholine with thiomorpholine impact pharmacokinetic properties in lead compounds?

- Methodological Answer :

- Solubility/LogP : Thiomorpholine’s sulfur atom increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to morpholine .

- Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays to quantify oxidative resistance .

Q. In SAR studies, how do substituents on the thiomorpholine ring influence target binding affinities?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.